2-Methoxyphenylphosphine
Overview
Description
2-Methoxyphenylphosphine is an organophosphorus compound with the molecular formula C21H21O3P. It is a phosphine ligand commonly used in various catalytic processes. The compound is characterized by the presence of a methoxy group attached to the phenyl ring, which influences its reactivity and applications in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyphenylphosphine can be synthesized through several methods:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine compound.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to phosphines using reducing agents such as lithium aluminum hydride.
C–P Coupling Reactions: Carbon-phosphorus coupling reactions are another route to synthesize this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
2-Methoxyphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide.
Substitution Reactions: It can participate in substitution reactions where the methoxy group or the phenyl ring is replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki coupling reactions, where it acts as a ligand to facilitate the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Organic solvents such as toluene, dichloromethane.
Major Products:
Phosphine Oxides: Formed through oxidation reactions.
Coupled Products: Formed through coupling reactions with various organic substrates.
Scientific Research Applications
2-Methoxyphenylphosphine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxyphenylphosphine involves its role as a ligand in catalytic processes. It coordinates with metal centers, facilitating various chemical transformations. The methoxy group on the phenyl ring can influence the electronic properties of the ligand, affecting its reactivity and selectivity in catalytic reactions .
Comparison with Similar Compounds
2-Methoxyphenylphosphine can be compared with other similar phosphine compounds:
Tris(2-methoxyphenyl)phosphine: Similar structure but with three methoxyphenyl groups attached to the phosphorus atom.
Chlorobis(2-methoxyphenyl)phosphine: Contains two methoxyphenyl groups and a chlorine atom attached to the phosphorus atom.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in certain catalytic applications where other phosphine ligands may not be as effective .
Properties
IUPAC Name |
(2-methoxyphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9OP/c1-8-6-4-2-3-5-7(6)9/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPNDFMZTDVBGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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